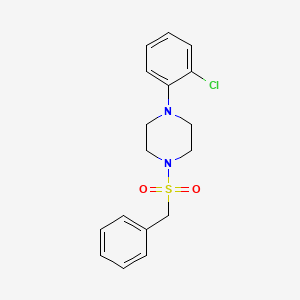![molecular formula C14H20N4O3 B4184040 N-(4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4184040.png)
N-(4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
Overview
Description
N-(4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as NEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NEU belongs to the class of urea derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of NEU is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. NEU has been shown to increase the levels of serotonin, dopamine, and GABA in the brain, which may contribute to its neuropharmacological effects.
Biochemical and Physiological Effects
NEU has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, anti-inflammatory effects, and antioxidant effects. NEU has been shown to inhibit the production of pro-inflammatory cytokines and oxidative stress markers in animal models, suggesting that it may have potential applications in the treatment of inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
NEU has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, NEU also has some limitations, including its poor solubility in water and its limited stability under certain conditions.
Future Directions
Several future directions for NEU research have been identified, including the development of more efficient and cost-effective synthesis methods, the identification of novel neuropharmacological targets, and the exploration of its potential applications in the treatment of other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of NEU and its potential side effects.
Conclusion
In conclusion, NEU is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. NEU has been synthesized using different methods and has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. Additionally, NEU has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. However, further research is needed to fully understand the mechanism of action of NEU and its potential side effects.
Scientific Research Applications
NEU has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. NEU has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. Additionally, NEU has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(15-8-11-17-9-2-1-3-10-17)16-12-4-6-13(7-5-12)18(20)21/h4-7H,1-3,8-11H2,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQSOSZWSYYJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B4183963.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)

![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)
![2,3-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4184001.png)
![3-(4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4184005.png)

![5-(5-chloro-2-thienyl)-N-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184010.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4184033.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184044.png)

